molecular formula C13H17N3O3 B2917478 3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034432-74-9

3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2917478
CAS No.: 2034432-74-9
M. Wt: 263.297
InChI Key: BFHCNNGJCFZHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core. This bicyclic structure is substituted at the 3-position with a cyclohex-3-ene-1-carbonyl group attached to an azetidine (four-membered nitrogen-containing ring). The cyclohexene moiety introduces unsaturation, which may enhance conformational rigidity and influence interactions with biological targets.

Properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-11-6-14-13(19)16(11)10-7-15(8-10)12(18)9-4-2-1-3-5-9/h1-2,9-10H,3-8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHCNNGJCFZHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione

  • Target Compound : Features an imidazolidine-2,4-dione core (two nitrogen atoms in a five-membered ring).
  • Compounds: Thiazolidine-2,4-dione derivatives (e.g., compounds 5g–5n) incorporate a sulfur atom in place of one nitrogen atom.
Substituent Analysis

A. Cyclohexene Carbonyl-Azetidine vs. Coumarin-Methyl-Thiazolidine

  • Target Compound : The cyclohexene carbonyl-azetidine group introduces steric bulk and partial unsaturation, which may limit rotational freedom and enhance target selectivity.
  • Compounds : Coumarin-linked methyl groups (e.g., 5g–5n) provide aromaticity and extended conjugation, favoring π-π stacking interactions in biological systems.

B. Piperidine Sulfonyl vs. Azetidine Carbonyl

  • Compound : 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione replaces the azetidine moiety with a piperidine sulfonyl group.
    • Impact : The six-membered piperidine ring increases flexibility, while the sulfonyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the cyclohexene carbonyl group.
Functional Group Contributions
Compound Class Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Imidazolidine-2,4-dione, cyclohexene, azetidine ~350 (estimated) Rigid conformation, moderate polarity
Thiazolidine-2,4-dione (5g–5n) Thiazolidine-2,4-dione, coumarin-methyl ~350–450 High aromaticity, UV activity
Piperidine Sulfonyl Derivative Imidazolidine-2,4-dione, sulfonyl, chloro 429.9 Enhanced solubility, metabolic stability

Biological Activity

3-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular architecture combining an imidazolidine ring with an azetidine moiety and a cyclohexene carbonyl group. Its molecular formula is C13H16N4OC_{13}H_{16}N_{4}O with a molecular weight of approximately 244.30 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₆N₄O
Molecular Weight244.30 g/mol
Melting PointVaries based on purity
SolubilitySoluble in DMSO; limited in water

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial : Compounds containing azetidine and imidazolidine structures have shown antibacterial properties.
  • Anticancer : The presence of the pyrimidine core in related compounds suggests potential anticancer activities.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, preventing substrate interaction.

The mechanism of action for this compound involves its ability to interact with specific biological targets. This interaction may inhibit enzymes involved in metabolic pathways or signal transduction, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that azetidine derivatives exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
  • Anticancer Potential : Research on pyrimidinone derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases. This suggests that similar structural compounds might also exhibit anticancer properties .
  • Enzyme Inhibition Studies : In vitro studies showed that compounds with imidazolidine structures could inhibit specific enzymes related to inflammation and cancer progression. The binding affinity was assessed using computational modeling techniques .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the azetidine ring via cyclization reactions.
  • Introduction of the cyclohexene carbonyl group through acylation reactions.
  • Finalization of the imidazolidine structure via condensation reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.